molecular formula C16H19N3O6S2 B13055637 methyl3-{2-[N'-methyl(4-methoxyphenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate

methyl3-{2-[N'-methyl(4-methoxyphenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate

Cat. No.: B13055637
M. Wt: 413.5 g/mol
InChI Key: NANLPEXMQOFTGI-UHFFFAOYSA-N
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Description

Methyl3-{2-[N’-methyl(4-methoxyphenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl3-{2-[N’-methyl(4-methoxyphenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thiophene ring: This can be achieved through various methods such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the sulfonyl hydrazine group: This step involves the reaction of the thiophene derivative with a sulfonyl hydrazine reagent under acidic or basic conditions.

    Acylation: The final step involves the acylation of the intermediate with an appropriate acylating agent to introduce the acetamido group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl3-{2-[N’-methyl(4-methoxyphenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction of the nitro group can yield an amine derivative.

Scientific Research Applications

Methyl3-{2-[N’-methyl(4-methoxyphenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, including natural products and polymers.

    Materials Science: The unique electronic properties of the thiophene ring make this compound useful in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of methyl3-{2-[N’-methyl(4-methoxyphenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate: This compound is structurally similar but lacks the sulfonyl hydrazine and acetamido groups.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound contains a methoxyphenyl group but differs in the rest of its structure.

Uniqueness

Methyl3-{2-[N’-methyl(4-methoxyphenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate is unique due to the presence of multiple functional groups that can participate in various chemical reactions, making it a versatile intermediate for the synthesis of more complex molecules.

Properties

Molecular Formula

C16H19N3O6S2

Molecular Weight

413.5 g/mol

IUPAC Name

methyl 3-[[2-[(4-methoxyphenyl)-(methylamino)sulfamoyl]acetyl]amino]thiophene-2-carboxylate

InChI

InChI=1S/C16H19N3O6S2/c1-17-19(11-4-6-12(24-2)7-5-11)27(22,23)10-14(20)18-13-8-9-26-15(13)16(21)25-3/h4-9,17H,10H2,1-3H3,(H,18,20)

InChI Key

NANLPEXMQOFTGI-UHFFFAOYSA-N

Canonical SMILES

CNN(C1=CC=C(C=C1)OC)S(=O)(=O)CC(=O)NC2=C(SC=C2)C(=O)OC

Origin of Product

United States

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